Butyl cyclohex-3-ene-1-carboxylate
Overview
Description
Butyl cyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C11H18O2 . It belongs to the class of esters and is commonly used in the fragrance industry due to its sweet-smelling and fruity aroma.
Synthesis Analysis
The synthesis of this compound is commonly achieved through a reaction between cyclohexene and butanol . This reaction produces this compound, along with water as a byproduct .Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 31 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the compound is stable under normal conditions and is not known to be highly reactive .Physical and Chemical Properties Analysis
This compound is a colorless to pale yellow liquid with a fruity odor . It has a density of 1.0±0.1 g/cm3, a boiling point of 237.1±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 52.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 186.9±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Transformations
Butyl cyclohex-3-ene-1-carboxylate and related compounds have diverse applications in the field of organic synthesis and chemical transformations. For instance, Gómez-Sánchez and Marco-Contelles (2005) described the Curtius rearrangement of cyclohex-3-ene carboxylic acid, leading to the synthesis of various carbamates, which are useful in producing oxygenated cyclohexylamino building blocks (Gómez-Sánchez & Marco-Contelles, 2005). Similarly, Pham, Medarova, and Moore (2005) developed a water-soluble near-infrared dye using a compound with a cyclohexene skeleton, showing promise in cancer detection through optical imaging (Pham, Medarova, & Moore, 2005).
Chiral Resolution and Enantioselective Synthesis
The compound has also been used in studies focusing on chiral resolution and enantioselective synthesis. Li Yi-liang (2013) conducted research on the chiral resolution of cyclohex-3-ene-1-carboxylic acid, achieving high optical purity of its isomers, which are significant in the synthesis of enantiomerically pure compounds (Li Yi-liang, 2013).
Biochemical and Environmental Studies
In biochemical and environmental contexts, the metabolism of compounds structurally related to this compound by microorganisms has been studied. Elshahed et al. (2001) investigated the metabolism of cyclohex-1-ene carboxylate by "Syntrophus aciditrophicus", revealing insights into the biochemical pathways involved (Elshahed et al., 2001).
Application in Organometallic Chemistry
In organometallic chemistry, cyclohexene derivatives, including this compound, have been utilized in various synthesis reactions. For example, Shaughnessy and Waymouth (1997) explored the regioselective carboxylation of nonconjugated dienes to cyclic keto esters, an important reaction in the field of organometallics (Shaughnessy & Waymouth, 1997).
Mechanism of Action
Target of Action
A related compound, methyl 3-cyclohexene-1-carboxylate, has been shown to be efficiently hydrolyzed by a bacterial carboxylesterase (carest3) . This suggests that Butyl cyclohex-3-ene-1-carboxylate may also interact with esterases or similar enzymes.
Mode of Action
Based on its structural similarity to methyl 3-cyclohexene-1-carboxylate, it can be hypothesized that it may be hydrolyzed by esterases, resulting in the release of butanol and 3-cyclohexene-1-carboxylic acid .
Pharmacokinetics
Properties
IUPAC Name |
butyl cyclohex-3-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-5,10H,2-3,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXXENZTVUGPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958968 | |
Record name | Butyl cyclohex-3-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37981-14-9 | |
Record name | Butyl 3-cyclohexene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37981-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl cyclohex-3-ene-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037981149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl cyclohex-3-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl cyclohex-3-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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